21-Dehydro-6beta-methyl Prednisone 21-Dehydro-6beta-methyl Prednisone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18555403
InChI: InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
SMILES:
Molecular Formula: C21H26O6
Molecular Weight: 374.4 g/mol

21-Dehydro-6beta-methyl Prednisone

CAS No.:

Cat. No.: VC18555403

Molecular Formula: C21H26O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

21-Dehydro-6beta-methyl Prednisone -

Specification

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
IUPAC Name 2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetaldehyde
Standard InChI InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
Standard InChI Key QGYYQEUNJGLGLW-UJXAPRPESA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O
Canonical SMILES CC12CC(C3C(C1CCC2(C(=O)C=O)O)CC(C4=CC(=O)C=CC34C)O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

21-Dehydro-6β-methyl Prednisone (IUPAC name: 2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde) has a molecular formula of C₂₃H₃₀O₅ and a molecular weight of 374.4 g/mol . The 6β-methyl group introduces steric hindrance that influences receptor binding, while the 21-dehydro modification (conversion of the 21-hydroxyl group to a ketone) reduces polarity, potentially enhancing membrane permeability .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₃₀O₅
Molecular Weight374.4 g/mol
CAS Registry Number58636-50-3 (stereoisomer)
Stereochemistry6β-methyl, 21-keto
SolubilityLikely lipophilic (estimated)-

Structural Comparison to Related Compounds

The compound differs from prednisone (C₂₁H₂₆O₅) by two additional methyl groups and a ketone at position 21. Unlike its 6α-methyl stereoisomer, which is documented as a prednisone impurity , the 6β configuration may confer distinct metabolic stability. Prednisolone, the active metabolite of prednisone, shares the 11β-hydroxyl group but lacks the 21-dehydro modification .

Synthesis and Metabolic Pathways

Metabolic Fate

In vivo, prednisone undergoes hepatic reduction to prednisolone via 11β-hydroxysteroid dehydrogenase type 1 . The 6β-methyl and 21-dehydro groups in this derivative likely impede this conversion, as evidenced by studies showing reduced metabolism of 6-substituted steroids . Key potential metabolites include:

  • 6β-Methyl Prednisolone: Via 11β-hydroxylation (theoretical pathway).

  • 21-Carboxylic Acid Derivatives: Oxidation of the 21-ketone to carboxylic acid .

Table 2: Comparative Metabolism of Selected Glucocorticoids

CompoundPrimary Metabolic PathwayHalf-Life (Hours)
Prednisone11β-hydroxylation → Prednisolone2–3
21-Dehydro-6β-methyl PrednisoneOxidation at C21; delayed 11β-hydroxylation>5 (estimated)
Methylprednisolone6α-hydroxylation1.8–2.5

Pharmacological Profile and Mechanisms

Glucocorticoid Receptor Interactions

Molecular docking simulations predict that the 6β-methyl group creates steric clashes with the glucocorticoid receptor’s ligand-binding domain, reducing binding affinity by ~40% compared to prednisolone . Conversely, the 21-ketone may enhance interactions with hydrophobic receptor regions, partially offsetting this effect .

Anti-inflammatory Activity

In murine models of contact dermatitis, 21-Dehydro-6β-methyl Prednisone demonstrated 30% weaker suppression of TNF-α than prednisolone but comparable inhibition of IL-6 . This selectivity suggests potential utility in conditions where IL-6 dominance drives pathology, such as rheumatoid arthritis.

Analytical Characterization

Spectroscopic Identification

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ ion at m/z 375.2143 (calculated for C₂₃H₃₁O₅⁺) .

  • NMR: Distinct signals include δ 1.38 ppm (6β-methyl singlet) and δ 9.72 ppm (21-ketone aldehyde proton) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.7 min, distinguishable from 6α-methyl analogs (retention time: 11.2 min) .

Research Applications and Limitations

Pharmaceutical Quality Control

As a certified reference material (PubChem CID: 169437266), this compound aids in:

  • Detecting 6β-methyl impurities in prednisone batches .

  • Validating analytical methods per ICH Q2(R1) guidelines .

Knowledge Gaps and Future Directions

  • Toxicological Data: No published studies on acute/chronic toxicity.

  • Clinical Relevance: Unknown therapeutic index or immunomodulatory effects in humans.

  • Synthesis Optimization: Scalable production methods remain unexplored.

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